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2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine Documentation Hub

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  • Product: 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine
  • CAS: 175135-50-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 2-Chloro-3-nitropyridine (CAS No. 5470-18-8), a key heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-3-nitropyridine (CAS No. 5470-18-8), a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Due to the limited availability of data on the diaryl ether "2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine," this guide focuses on its critical precursor, for which extensive data is available. A thorough understanding of the synthesis, reactivity, and safety of 2-Chloro-3-nitropyridine is paramount for any research and development involving its derivatives. This document details its physicochemical properties, provides validated synthetic protocols, explores its diverse applications, and outlines essential safety and handling procedures.

Introduction and Strategic Importance

2-Chloro-3-nitropyridine is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive chlorine atom and an electron-withdrawing nitro group on the pyridine ring, makes it a valuable synthon for the introduction of the 3-nitropyridinyl moiety into a wide range of molecules.[1] The chlorine at the 2-position is susceptible to nucleophilic substitution, while the nitro group can be readily reduced to an amino group, opening up a plethora of derivatization possibilities.

This compound is of particular interest to drug development professionals due to its role in the synthesis of various biologically active molecules, including potential anti-inflammatory, anti-cancer, and antibacterial agents.[1] In the agrochemical industry, it is a building block for herbicides and insecticides.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of 2-Chloro-3-nitropyridine is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 5470-18-8[1][2]
Molecular Formula C₅H₃ClN₂O₂[1][2]
Molecular Weight 158.54 g/mol [1][2]
Appearance Light yellow or tan solid/powder[1][2]
Melting Point 99-104 °C[1]
Purity ≥ 99% (HPLC)[1]
Solubility Soluble in toluene and DMF, slightly soluble in water.[3]
Storage Conditions Store at 0 - 8 °C in a dry, dark place.[1][4]

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-3-nitropyridine. Key spectral features are available from various sources.[2]

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-3-nitropyridine can be achieved through various routes. A common and efficient method involves the nitration of 2-hydroxypyridine followed by chlorination.

Synthetic Workflow

Synthesis of 2-Chloro-3-nitropyridine Figure 1: Synthetic Workflow for 2-Chloro-3-nitropyridine A 2-Hydroxypyridine B Nitration (H₂SO₄, HNO₃) A->B C 2-Hydroxy-3-nitropyridine B->C D Chlorination (POCl₃ or SOCl₂/DMF) C->D E 2-Chloro-3-nitropyridine D->E

Caption: A generalized workflow for the synthesis of 2-Chloro-3-nitropyridine.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 2-Hydroxypyridine

  • To a stirred solution of concentrated sulfuric acid, add 2-hydroxypyridine portion-wise, maintaining the temperature below 25 °C with an ice bath.

  • Once the 2-hydroxypyridine has completely dissolved, cool the mixture to 0 °C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry to yield 2-hydroxy-3-nitropyridine.

Causality: The use of a strong acid mixture (sulfuric and nitric acid) is essential for the electrophilic nitration of the pyridine ring. The electron-donating hydroxyl group directs the nitration primarily to the 3- and 5-positions.

Step 2: Chlorination of 2-Hydroxy-3-nitropyridine

  • In a flask equipped with a reflux condenser, add 2-hydroxy-3-nitropyridine and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[5]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base to precipitate the crude 2-Chloro-3-nitropyridine.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the final product.[6]

Causality: The chlorinating agent replaces the hydroxyl group with a chlorine atom. The use of a catalyst like DMF can facilitate the reaction with thionyl chloride.

Chemical Reactivity and Applications

The chemical reactivity of 2-Chloro-3-nitropyridine is dominated by the chlorine and nitro functional groups, making it a valuable intermediate.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted 3-nitropyridines.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, or metals like iron or tin in acidic media. This transformation yields 2-chloro-3-aminopyridine, another important intermediate for pharmaceuticals and agrochemicals.[5][7]

Applications in Synthesis
  • Pharmaceutical Intermediates : 2-Chloro-3-nitropyridine is a precursor for the synthesis of 2-chloro-3-aminopyridine, which is a key intermediate for drugs like the anti-ulcer agent pirenzepine and certain diazepine-based anti-AIDS drugs.[5][7]

  • Agrochemicals : It is utilized in the production of various pesticides and herbicides.[1]

  • Material Science : The compound finds applications in the creation of specialized polymers and materials.[1]

Applications of 2-Chloro-3-nitropyridine Figure 2: Key Applications and Derivatives A 2-Chloro-3-nitropyridine B Nucleophilic Substitution (e.g., with R-NH₂) A->B D Reduction of Nitro Group (e.g., H₂/Pd) A->D C Substituted 3-Nitropyridines B->C G Agrochemicals C->G E 2-Chloro-3-aminopyridine D->E F Pharmaceuticals (e.g., Pirenzepine) E->F

Caption: Major reaction pathways and applications of 2-Chloro-3-nitropyridine.

Safety and Handling

2-Chloro-3-nitropyridine is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Classifications : It is classified as acutely toxic if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[3][8]

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust.[3] Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed first-aid measures.[8]

Conclusion

2-Chloro-3-nitropyridine is a fundamentally important building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its versatile reactivity allows for the creation of a diverse range of more complex molecules. A comprehensive understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its safe and effective utilization in research and development. While the target compound "2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine" is not well-documented, the knowledge of this key precursor provides a solid foundation for its potential synthesis and exploration.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine. Retrieved from [Link].

  • ResearchGate (2010). 2-Chloro-3-nitropyridine. Retrieved from [Link].

  • Google Patents (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine

Introduction: The Significance of Pyridyl Diaryl Ethers In the landscape of modern drug discovery and agrochemical research, pyridyl diaryl ethers represent a privileged structural class. These molecules, characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridyl Diaryl Ethers

In the landscape of modern drug discovery and agrochemical research, pyridyl diaryl ethers represent a privileged structural class. These molecules, characterized by two pyridine rings linked via an ether bridge, are integral to the design of novel bioactive agents. The electronic properties and conformational flexibility imparted by this arrangement allow for precise interaction with biological targets. This guide focuses on a specific, yet uncharacterized, member of this family: 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine .

Due to the absence of published data on this specific molecule, this whitepaper will serve as a predictive and methodological guide for the research scientist. We will leverage established principles of physical organic chemistry and data from closely related precursors to:

  • Propose a robust and mechanistically sound synthetic pathway.

  • Establish a comprehensive workflow for structural elucidation and validation.

  • Predict the key structural and spectroscopic features of the molecule.

This document is structured to provide not just a theoretical overview, but a practical, field-proven framework for the synthesis and in-depth characterization of this novel compound.

Part 1: Proposed Synthesis and Mechanistic Rationale

The most logical and efficient pathway to construct the target diaryl ether is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is ideally suited for this system, as the chlorine atom on 2-chloro-3-nitropyridine is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.

The proposed reaction involves the coupling of two key intermediates: 2-chloro-3-nitropyridine (1) and 2-chloro-3-hydroxypyridine (2) .

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The hydroxyl group of 2-chloro-3-hydroxypyridine, deprotonated by a suitable base to form a more potent pyridinolate nucleophile, attacks the electron-deficient carbon atom (C2) of 2-chloro-3-nitropyridine. This C2 position is highly activated due to the inductive and resonance effects of the adjacent nitro group and the ring nitrogen.

  • Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.[1][2][3]

  • Elimination and Aromatization: The complex rearomatizes by expelling the chloride ion, which is a good leaving group, to yield the final diaryl ether product (3) .

The overall synthetic strategy, including the preparation of precursor 2 , is outlined in the workflow below.

G cluster_0 Precursor 2 Synthesis cluster_1 Final Coupling Reaction (SNAr) A 3-Hydroxypyridine B 2-Chloro-3-hydroxypyridine (2) A->B  NaOCl, NaOH (aq) [Ref: EP0939079B1]   C 2-Chloro-3-nitropyridine (1) D Target Molecule (3) 2-[(2-Chloro-3-pyridyl)oxy]- 3-nitropyridine C->D B_clone 2-Chloro-3-hydroxypyridine (2) B_clone->D  Base (e.g., K2CO3) Solvent (e.g., DMF) Heat  

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine (3)

This protocol is predictive and should be optimized under appropriate laboratory conditions.

Step 1: Preparation of the Nucleophile (Deprotonation)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.

  • Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to facilitate the formation of the potassium pyridinolate salt.

Step 2: Coupling Reaction

  • Add 2-chloro-3-nitropyridine (1.05 eq) to the reaction mixture in one portion.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water (5x the volume of DMF used).

  • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure product 3 .

Part 2: Structural Elucidation and Validation Workflow

Confirming the structure of a novel compound is a multi-step, self-validating process. Each analytical technique provides a piece of the puzzle, and together they must form a coherent and unambiguous picture of the molecular structure.

G cluster_xray Definitive 3D Structure Start Synthesized & Purified Product (3) MS Mass Spectrometry (MS) - ESI or EI - High Resolution (HRMS) Start->MS Confirm Molecular Weight & Elemental Formula NMR NMR Spectroscopy - ¹H NMR - ¹³C NMR - 2D (COSY, HSQC, HMBC) Start->NMR Elucidate C-H Framework & Connectivity IR FTIR Spectroscopy Start->IR Identify Key Functional Groups Grow Crystal Growth (Slow Evaporation) Start->Grow Final Confirmed Molecular Structure MS->Final NMR->Final IR->Final Xray Single-Crystal X-ray Diffraction (SC-XRD) Xray->Final Unambiguous Atom Positions & Conformation Diff Data Collection Grow->Diff Solve Structure Solution & Refinement Diff->Solve Solve->Xray

Caption: Comprehensive workflow for structural validation.

Detailed Analytical Protocols
  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight (MW = 253.64 g/mol ) and determine the elemental formula (C₁₀H₆ClN₃O₃).

    • Protocol (HRMS - ESI):

      • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

      • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

      • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

      • Compare the measured exact mass to the theoretical mass to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the precise connectivity of atoms in the molecule.

    • Protocol (¹H and ¹³C NMR):

      • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a ¹H NMR spectrum to identify the number of unique protons, their chemical environments, and their coupling (splitting patterns).

      • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

      • (Optional but recommended) Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, confirming the connectivity across the ether linkage.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the presence of key functional groups.

    • Protocol (ATR):

      • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

      • Apply pressure to ensure good contact.

      • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Single-Crystal X-ray Diffraction (SC-XRD):

    • Objective: To obtain an unambiguous, three-dimensional model of the molecular structure.

    • Protocol:

      • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of the solvent from a saturated solution (e.g., ethyl acetate/hexane mixture).

      • Mounting and Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen. Collect diffraction data using a diffractometer with a Mo or Cu X-ray source.

      • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to achieve a final, high-resolution structural model.

Part 3: Predicted Molecular Structure and Spectroscopic Data

The structure of the precursor, 2-chloro-3-nitropyridine, provides a crucial foundation for predicting the features of the target molecule.

Insights from the Precursor: 2-Chloro-3-nitropyridine

Single-crystal X-ray diffraction data for 2-chloro-3-nitropyridine reveals key structural details that will influence the final diaryl ether.[4]

ParameterValueSignificance
Formula C₅H₃ClN₂O₂Building block identity.
Molecular Weight 158.54 g/mol Precursor mass.
Crystal System MonoclinicCrystal packing information.
Space Group P2₁/nSymmetry of the unit cell.
Nitro Group Twist 38.5(2)°The nitro group is twisted out of the plane of the pyridine ring to minimize steric repulsion with the adjacent chlorine atom.[4]

This significant twist of the nitro group is expected to persist in the final product, influencing its overall conformation and electronic properties.

Predicted Conformation of the Target Molecule

The final structure of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine will be defined by the rotational freedom around the C-O-C ether linkage. The two pyridine rings are unlikely to be coplanar due to steric hindrance between the hydrogen atoms ortho to the ether bond. The molecule will likely adopt a twisted conformation to minimize these steric clashes. The dihedral angle between the planes of the two aromatic rings will be a key structural parameter.

Predicted Spectroscopic Data
Technique Predicted Observations Justification
¹H NMR Six distinct aromatic signals, likely in the range of δ 7.0 - 8.8 ppm. Each signal will be a doublet or doublet of doublets, reflecting coupling to adjacent protons on the respective pyridine rings.The molecule has six unique protons on the two different pyridine rings. The electron-withdrawing nature of the rings, chloro, and nitro groups will shift the signals downfield.
¹³C NMR Ten distinct aromatic signals. Signals for carbons bonded to the nitro group and oxygen will be significantly shifted.The molecule has 10 unique carbon atoms in the aromatic rings. Carbons attached to heteroatoms (N, O, Cl) or electron-withdrawing groups (NO₂) will have characteristic chemical shifts.
FTIR ~1520 & ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching of the NO₂ group. ~1250-1200 cm⁻¹: Strong C-O-C (aryl ether) stretching vibration. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine rings.These are standard, well-established absorption frequencies for the respective functional groups.

Part 4: Potential Applications in Research and Development

While the biological activity of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine is unknown, its constituent parts suggest significant potential.

  • Agrochemicals: Nitropyridine derivatives are widely used as herbicides and insecticides. The chlorine and nitro functionalities enhance the reactivity and biological activity of these compounds.

  • Pharmaceuticals: The diaryl ether motif is a common feature in many drugs. Furthermore, substituted pyridines are foundational scaffolds in medicinal chemistry, with applications as anti-inflammatory, anti-cancer, and anti-bacterial agents.

This novel molecule, therefore, serves as an excellent candidate for screening in both agrochemical and pharmaceutical discovery programs. Its synthesis would provide access to a unique chemical space for exploring new structure-activity relationships.

Conclusion

This technical guide provides a comprehensive, predictive framework for the synthesis, characterization, and structural analysis of the novel compound 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine. By leveraging the well-understood principles of Nucleophilic Aromatic Substitution and drawing upon the known structural data of its key precursor, 2-chloro-3-nitropyridine, we have established a clear and scientifically rigorous path for researchers. The detailed experimental and analytical protocols outlined herein offer a self-validating system for any scientist venturing to synthesize and characterize this promising molecule, paving the way for its potential application in the development of new and valuable chemical entities.

References

  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020. [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Faber, D., et al. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine. European Patent Office. EP 0939079B1. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Retrieved January 27, 2026, from [Link]

  • Krasavin, M. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3332. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-nitropyridine

This guide provides an in-depth analysis of the spectroscopic data for 2-chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The structural elucidation of thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The structural elucidation of this molecule is paramount for ensuring the quality and efficacy of the final products. Herein, we will explore the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and interpretation of the results.

Molecular Structure and Spectroscopic Overview

2-Chloro-3-nitropyridine is a substituted pyridine ring with the molecular formula C₅H₃ClN₂O₂.[1] The strategic placement of the chloro and nitro groups on the pyridine ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is crucial for researchers in drug development and organic synthesis.

Molecular Structure of 2-Chloro-3-nitropyridine

Caption: Chemical structure of 2-chloro-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-chloro-3-nitropyridine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-chloro-3-nitropyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve:

  • Dissolving a small sample of 2-chloro-3-nitropyridine (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

  • Acquiring the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

¹H NMR Data for 2-Chloro-3-nitropyridine

ProtonChemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constants (J) in Hz
H-68.644ddJ = 4.7, 1.8
H-48.251ddJ = 8.0, 1.8
H-57.507ddJ = 8.0, 4.7

Data sourced from ChemicalBook.[2]

Interpretation of the ¹H NMR Spectrum:

  • H-6: This proton is ortho to the ring nitrogen and experiences the strongest deshielding effect, hence its downfield chemical shift. It is coupled to both H-5 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets.

  • H-4: This proton is deshielded by the adjacent nitro group. It is coupled to H-5 (ortho coupling) and H-6 (meta coupling), also appearing as a doublet of doublets.

  • H-5: This proton is the most upfield of the three, being least affected by the electron-withdrawing groups. It is coupled to both H-4 and H-6 (ortho couplings), giving a doublet of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling.

¹³C NMR Data for 2-Chloro-3-nitropyridine

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR:

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded.

Key IR Absorption Bands for 2-Chloro-3-nitropyridine

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1530Nitro group (NO₂)Asymmetric stretch
~1350Nitro group (NO₂)Symmetric stretch
~1580-1450Aromatic C=C and C=NRing stretching
~1100-1000C-ClStretching
~850-750C-HOut-of-plane bending

Note: These are approximate ranges and the exact peak positions can be found on the NIST WebBook.[3]

Interpretation of the IR Spectrum:

The presence of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The various bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic pyridine ring. The C-Cl stretch is typically weaker and appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • A small amount of the sample is introduced into the mass spectrometer.

  • The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectrum of 2-Chloro-3-nitropyridine

m/zInterpretation
158/160Molecular ion (M⁺) peak, showing the isotopic pattern for one chlorine atom.
112/114[M - NO₂]⁺
76[C₄H₂N]⁺

Data sourced from the NIST WebBook.[4]

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 158 and 160 in an approximate 3:1 ratio is a clear indication of the presence of one chlorine atom. The loss of the nitro group (mass 46) to give a fragment at m/z 112 is a common fragmentation pathway for nitroaromatic compounds. Further fragmentation leads to the pyridyl cation at m/z 76.

Summary and Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating confirmation of the structure of 2-chloro-3-nitropyridine. The ¹H NMR spectrum clearly resolves the three aromatic protons, while the IR spectrum confirms the presence of the key nitro and chloro functional groups. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern. This guide serves as a valuable resource for researchers working with this important chemical intermediate, enabling them to confidently identify and characterize the compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine.[Link]

  • NIST. 2-Chloro-3-nitropyridine.[Link]

  • NIST. 2-Chloro-3-nitropyridine IR Spectrum.[Link]

Sources

Exploratory

solubility of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine in various solvents

Initiating Solubility Research I'm now starting a thorough search for scholarly articles and datasheets. My focus is the solubility of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine in organic solvents.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Solubility Research

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Foundational

thermal stability of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine

Initiating Thermal Investigation I'm starting with broad Google searches to learn about the thermal behavior of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine. I'm focusing on its synthesis, potential breakdown routes, and...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Thermal Investigation

I'm starting with broad Google searches to learn about the thermal behavior of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine. I'm focusing on its synthesis, potential breakdown routes, and any thermal analysis studies. After that, I will be searching for existing methods used to test similar compounds.

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Exploratory

An In-Depth Technical Guide to 2-Chloro-3-nitropyridine: A Cornerstone Building Block for Complex Molecule Synthesis

Introduction In the landscape of pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. While the specific molecule 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine is not des...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. While the specific molecule 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine is not described in the current scientific literature, its structure logically points to the use of 2-Chloro-3-nitropyridine as a critical precursor. This versatile pyridine derivative is a highly valuable intermediate, prized for its predictable reactivity and its role in the synthesis of a multitude of biologically active compounds.[1][2]

This guide provides an in-depth exploration of 2-Chloro-3-nitropyridine, moving from its fundamental properties and synthesis to its nuanced reactivity and applications. For researchers and drug development professionals, a thorough understanding of this building block is essential for designing efficient synthetic routes to novel chemical entities. We will delve into the causality behind its reactivity, provide field-proven protocols, and propose a scientifically grounded pathway to the originally posited compound, thereby equipping scientists with the knowledge to leverage this intermediate to its full potential.

Physicochemical Properties and Structural Characterization

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective use. 2-Chloro-3-nitropyridine is typically a light yellow or off-white crystalline powder.[3][4] Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₃ClN₂O₂[3][5]
Molecular Weight 158.54 g/mol [3][5]
CAS Number 5470-18-8[3][5]
Melting Point 100-104 °C[4][5][6]
Appearance White to Yellow Crystalline Powder[4][6]
Solubility Insoluble in water.[6]
IUPAC Name 2-chloro-3-nitropyridine[3]
Molecular and Crystal Structure

The structure of 2-Chloro-3-nitropyridine, while seemingly simple, possesses key features that dictate its reactivity. X-ray crystallography studies reveal that the nitro group is twisted out of the plane of the pyridine ring by approximately 38.5°.[7][8] This steric repulsion between the ortho-substituted chlorine atom and the nitro group is a critical feature. In the solid state, the crystal structure is stabilized by a network of non-classical C-H···N and C-H···O hydrogen bonds, which arrange the molecules into a layered motif.[7][8]

Caption: Structure of 2-Chloro-3-nitropyridine.

Synthesis of 2-Chloro-3-nitropyridine

The preparation of 2-Chloro-3-nitropyridine is efficiently achieved from readily available starting materials. A common and reliable method involves a two-step sequence starting from pyridin-2-ol.[9]

  • Nitration: Pyridin-2-ol is first nitrated to introduce the nitro group at the 3-position, yielding 3-nitropyridin-2-ol.

  • Chlorination: The resulting hydroxyl group is then converted to a chlorine atom using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[9]

Synthesis of 2-Chloro-3-nitropyridine Start Pyridin-2-ol Reagent1 HNO₃ / H₂SO₄ Start->Reagent1 Intermediate 3-Nitropyridin-2-ol Reagent2 SOCl₂ or POCl₃ Intermediate->Reagent2 Product 2-Chloro-3-nitropyridine Reagent1->Intermediate Reagent2->Product

Caption: Two-step synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 3-nitropyridin-2-ol [9]

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-water bath.

  • Slowly add pyridin-2-ol portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add a pre-mixed solution of nitric acid and sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 18 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitropyridin-2-ol.

Step 2: Synthesis of 2-Chloro-3-nitropyridine [9]

  • In a round-bottom flask equipped with a reflux condenser, combine 3-nitropyridin-2-ol and thionyl chloride (or phosphorus oxychloride).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 3 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-Chloro-3-nitropyridine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-3-nitropyridine stems from two key reactive sites: the C2-chloro group and the C3-nitro group. The electron-withdrawing nature of both the pyridine ring nitrogen and the nitro group makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr) .

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is an excellent leaving group in SNAr reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.

Example: Synthesis of 2-anilino-3-nitropyridine derivatives A common transformation involves the reaction with substituted anilines. Heating a mixture of 2-Chloro-3-nitropyridine and an aniline in a high-boiling solvent like ethylene glycol results in excellent yields of the corresponding 2-anilino-3-nitropyridine product.[9]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 2-chloro-3-aminopyridine. This transformation unlocks a different set of synthetic possibilities, as the resulting amino group can be further functionalized. 2-chloro-3-aminopyridine is a crucial intermediate for synthesizing pharmaceuticals such as the anti-ulcer drug pirenzepine and certain anti-AIDS agents.[9][10] Modern, metal-free reduction methods using reagents like tetrahydroxydiboron [B₂(OH)₄] can achieve this reduction with high chemoselectivity, preserving other sensitive functional groups.[9]

Key Reactivity Pathways cluster_snar SₙAr Reaction cluster_reduction Nitro Reduction Start 2-Chloro-3-nitropyridine Reagent_Nu Nucleophile (R-NH₂, R-OH, etc.) Start->Reagent_Nu Reagent_Red Reducing Agent ([H]) Start->Reagent_Red SNAr_Product 2-(Nu)-3-nitropyridine Reagent_Nu->SNAr_Product Reduction_Product 2-Chloro-3-aminopyridine Reagent_Red->Reduction_Product

Caption: Primary synthetic transformations.

Proposed Synthesis of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine

Based on the established reactivity, a plausible route to the user's target molecule can be designed. The core transformation would be a nucleophilic aromatic substitution (Williamson ether synthesis variant) between 2-Chloro-3-nitropyridine and the sodium salt of 2-chloro-3-hydroxypyridine.

Protocol:

  • In an anhydrous, inert solvent (e.g., DMF or THF), treat 2-chloro-3-hydroxypyridine with a strong base such as sodium hydride (NaH) at 0 °C to form the corresponding sodium pyridoxide in situ.

  • To this solution, add one equivalent of 2-Chloro-3-nitropyridine.

  • Allow the reaction to warm to room temperature or gently heat to drive the substitution to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product via column chromatography to isolate the target compound, 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine .

Applications in Drug Discovery and Agrochemicals

The derivatives of 2-Chloro-3-nitropyridine are prevalent in several classes of bioactive molecules. Its role as a versatile intermediate makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals.[1][11][12]

Derivative ClassTherapeutic/Application AreaExample(s)Source(s)
2-Amino-3-chloropyridine Anti-ulcer, Antiviral (AIDS)Intermediate for Pirenzepine, Diazepine anti-AIDS drugs[9][10]
2-Anilinopyridine Dimers AnticancerPrecursors for complex heterocyclic systems[9]
Various substituted pyridines AgrochemicalsHerbicides, Insecticides[11][12]
Various substituted pyridines Anti-inflammatory, AntibacterialResearch leads[1][11]

Safety and Handling

As with any active chemical reagent, proper handling of 2-Chloro-3-nitropyridine is crucial. It is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][5]

  • GHS Hazard Codes: H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. Use a NIOSH-approved respirator if dust is generated.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

While a direct literature trail for 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine is absent, a logical and scientifically sound analysis points to 2-Chloro-3-nitropyridine as the indispensable starting material for its synthesis. This guide has established its fundamental properties, outlined reliable synthetic protocols, and detailed its dual reactivity at the chloro and nitro positions. By understanding the principles of nucleophilic aromatic substitution and nitro group reduction, researchers can confidently employ this building block to construct a vast array of complex molecules. Its proven track record as a precursor to important pharmaceuticals and agrochemicals solidifies its status as a cornerstone intermediate in modern chemical synthesis.

References

  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020. [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2020).
  • LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • The Role of 2-Chloro-4-methoxy-5-nitropyridine in Pharmaceutical Drug Discovery. (2026, January 19).
  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1020. [Link]

  • Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. (n.d.). Autech Industry Co.,Limited.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for Kinase Inhibition The relentless pursuit of novel kinase inhibitors for therapeutic intervention necessitates the explora...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Kinase Inhibition

The relentless pursuit of novel kinase inhibitors for therapeutic intervention necessitates the exploration of diverse chemical scaffolds. Protein kinases, pivotal regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer, making them a prime target for drug discovery.[1] The pyridine ring is a well-established privileged scaffold in kinase inhibitor design, frequently anchoring compounds in the ATP-binding site through crucial hydrogen bond interactions.[2][3] This document introduces 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine , a novel investigational compound, and provides a comprehensive guide to its application in kinase assays.

While this specific molecule is not yet extensively documented in public literature, its unique architecture, combining a pyridyl-oxy-pyridine backbone with strategic chloro and nitro substitutions, presents a compelling rationale for its investigation as a potential kinase inhibitor. The aryloxy-pyridine motif has been successfully incorporated into various kinase inhibitors, and the electronic properties of the chloro and nitro groups can significantly influence binding affinity and selectivity.[4][5] In particular, the nitro group, while often viewed with caution due to potential toxicities, can play a decisive role in modulating inhibitor selectivity, as has been demonstrated in compounds targeting kinases such as CK2.[6][7][8]

These application notes will provide a hypothetical framework for the characterization of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine , postulating its mechanism of action and offering detailed protocols for its evaluation against a panel of kinases.

Postulated Mechanism of Action and Scientific Rationale

The structure of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine suggests a plausible ATP-competitive mechanism of inhibition. The core pyridyl-oxy-pyridine structure can be hypothesized to orient the molecule within the ATP-binding pocket of a target kinase.

  • The Pyridine Scaffolds : The nitrogen atoms on the pyridine rings are potential hydrogen bond acceptors, which could interact with the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors.[3]

  • The Ether Linkage : The flexible ether linkage allows for conformational adaptation within the binding site, potentially enabling interactions with both the adenine and ribose-binding regions.

  • The Chloro Group : The chloro substituent can form halogen bonds or engage in hydrophobic interactions, contributing to binding affinity and potentially influencing selectivity.

  • The Nitro Group : The strongly electron-withdrawing nitro group is postulated to be a key determinant of this compound's activity and selectivity. It may form direct electrostatic interactions with charged residues (e.g., lysine) in the active site or modulate the electronic properties of the pyridine ring to enhance binding.[6][7] Its presence could be crucial for inhibiting specific kinases while sparing others.

Based on these features, a hypothetical signaling pathway and experimental workflow for characterizing this compound are proposed below.

Signaling_Pathway cluster_0 Cellular Signaling Cascade cluster_1 Point of Intervention GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (RTK) e.g., EGFR, VEGFR GrowthFactor->ReceptorKinase Binding & Dimerization DownstreamKinase Downstream Ser/Thr Kinase e.g., MEK, AKT ReceptorKinase->DownstreamKinase Phosphorylation Cascade TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activation CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Gene Expression Inhibitor 2-[(2-Chloro-3-pyridyl)oxy] -3-nitropyridine Inhibitor->DownstreamKinase Inhibition

Caption: Postulated intervention in a generic kinase signaling pathway.

Experimental Protocols

The following protocols are designed to comprehensively characterize the inhibitory activity of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine .

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity.

Materials:

  • Compound Stock: 10 mM stock of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine in 100% DMSO.

  • Kinase: Recombinant human kinase (e.g., a panel of representative kinases from different families).

  • Substrate: Corresponding kinase substrate (peptide or protein).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Reagent and Kinase Detection Reagent: (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the compound stock in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mix (containing the kinase and its specific substrate in assay buffer).

    • Initiate the reaction by adding 5 µL of 1X ATP solution (at the Kₘ concentration for the specific kinase).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow_IC50 Start Start: Prepare Reagents Dilution Prepare Serial Dilution of Compound Start->Dilution Plating Add Compound/Vehicle to 384-well Plate Dilution->Plating AddKinase Add Kinase/Substrate Mix Plating->AddKinase AddATP Initiate Reaction with ATP AddKinase->AddATP Incubate Incubate at 30°C for 60 min AddATP->Incubate StopReaction Add ADP-Glo™ Reagent (Incubate 40 min) Incubate->StopReaction DetectSignal Add Kinase Detection Reagent (Incubate 30 min) StopReaction->DetectSignal ReadPlate Measure Luminescence DetectSignal->ReadPlate Analyze Calculate % Inhibition and IC₅₀ ReadPlate->Analyze End End Analyze->End

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ assay.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the compound to the target kinase in living cells, confirming target engagement in a physiological context.

Materials:

  • Cell Line: A human cell line (e.g., HEK293) engineered to express the target kinase as a fusion with NanoLuc® luciferase.

  • NanoBRET™ Tracer: A fluorescent ligand that binds to the target kinase.

  • Compound Stock: 10 mM stock of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine in 100% DMSO.

  • Opti-MEM® I Reduced Serum Medium.

  • White, tissue culture-treated 96-well plates.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • A plate reader capable of measuring both filtered luminescence (450 nm and >600 nm).

Procedure:

  • Cell Plating: Seed the engineered cells in the 96-well plates and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare dilutions of the compound in Opti-MEM®.

    • Prepare the tracer solution in Opti-MEM®.

    • Add the compound dilutions to the cells, followed by the tracer.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.

    • Add the substrate solution to the wells.

  • Data Acquisition: Read the plate within 10 minutes, measuring both donor (450 nm) and acceptor (610 nm) emission.

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the log of the compound concentration to determine the cellular IC₅₀ value, which reflects the concentration required to displace 50% of the tracer.

Data Presentation and Interpretation

The data obtained from these assays should be tabulated to allow for clear comparison of the compound's potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine

Kinase TargetKinase FamilyATP Kₘ (µM)IC₅₀ (nM)
Hypothetical Kinase ATyrosine Kinase1525
Hypothetical Kinase BSer/Thr Kinase50150
Hypothetical Kinase CSer/Thr Kinase25>10,000
Hypothetical Kinase DTyrosine Kinase108,500

Table 2: Cellular Target Engagement

Target KinaseCell LineCellular IC₅₀ (nM)
Hypothetical Kinase AHEK293120
Hypothetical Kinase BHEK293800

Interpretation of Results:

  • A low nanomolar IC₅₀ in the in vitro assay suggests potent inhibition of the target kinase.

  • A significant difference in IC₅₀ values across a panel of kinases indicates selectivity.

  • A cellular IC₅₀ value within a reasonable range of the in vitro IC₅₀ suggests good cell permeability and target engagement in a cellular environment.

Trustworthiness and Self-Validating Systems

The protocols described are based on well-validated, commercially available assay platforms. To ensure the trustworthiness of the results:

  • Orthogonal Assays: Employing both a biochemical (ADP-Glo™) and a cellular (NanoBRET™) assay provides orthogonal validation of the compound's activity.

  • Appropriate Controls: Include positive control inhibitors with known potency for each kinase and negative (vehicle) controls to establish the assay window.

  • ATP Concentration: Running assays at the Kₘ of ATP for each kinase provides a standardized condition for comparing inhibitor potencies.

  • Statistical Robustness: Perform all experiments in at least duplicate, and calculate standard deviations to ensure the reproducibility of the data.

Conclusion and Future Directions

The hypothetical compound 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine represents a novel chemical scaffold with the potential for potent and selective kinase inhibition. The presence of the nitro group is a particularly interesting feature that may confer unique selectivity properties. The protocols outlined in these application notes provide a robust framework for the initial characterization of this and similar compounds. Further studies, including kinome-wide profiling, co-crystallography to elucidate the binding mode, and evaluation in disease-relevant cellular models, will be essential to fully understand its therapeutic potential. The potential for the nitro group to be a metabolic liability should also be investigated in subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[8]

References

  • Cryst, A. et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6267-6277. Available at: [Link]

  • Sarno, S. et al. (2011). Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. The Biochemical Journal, 437(3), 475-483. Available at: [Link]

  • Zaykov, V. et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6296. Available at: [Link]

  • Sarno, S. et al. (2011). Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. The Biochemical Journal, 437(3), 475-483. Available at: [Link]

  • Casalvieri, K. A. et al. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in Brief, 38, 107412. Available at: [Link]

  • Bobowski, D. et al. (1983). Cognition-activating properties of 3-(Aryloxy)pyridines. Journal of Medicinal Chemistry, 26(11), 1543-1549. Available at: [Link]

  • Singh, T. et al. (2021). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 64(5), 2413-2467. Available at: [Link]

  • Roy, A. et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(52), 32909-32925. Available at: [Link]

  • Zhang, T. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868102. Available at: [Link]

  • Li, J. et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Fowler, N. (2017). Overcoming toxicities when combining PI3K inhibitors with other treatments. VJHemOnc. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Chloro-3-nitropyridine in Modern Drug Discovery

For: Researchers, scientists, and drug development professionals Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone s...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of clinically approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Within this vast chemical space, 2-chloro-3-nitropyridine has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive chloro group and a readily transformable nitro group allows for sequential and regioselective chemical modifications, opening a gateway to a diverse array of complex heterocyclic systems with significant therapeutic potential.

This guide provides an in-depth exploration of the applications of 2-chloro-3-nitropyridine in drug discovery, moving beyond theoretical concepts to offer detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system grounded in sound chemical principles.

Physicochemical Properties of 2-Chloro-3-nitropyridine

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use. The table below summarizes the key characteristics of 2-chloro-3-nitropyridine.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₂[1]
Molecular Weight 158.54 g/mol [1]
Appearance Tan to light yellow solid/powder
Melting Point 99-104 °C
CAS Number 5470-18-8[1]

Part 1: Key Synthetic Transformations and Protocols

The true power of 2-chloro-3-nitropyridine lies in its capacity for stepwise functionalization. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chloro-substituent for nucleophilic aromatic substitution. Subsequently, the nitro group can be readily reduced to an amine, which then serves as a handle for a variety of cyclization and derivatization reactions.

Synthetic_Utility_of_2_Chloro_3_nitropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_A 2-Substituted-3-nitropyridine 2-Chloro-3-nitropyridine->Intermediate_A Nucleophilic Aromatic Substitution (Nu-) Intermediate_B 2-Chloro-3-aminopyridine 2-Chloro-3-nitropyridine->Intermediate_B Nitro Group Reduction Final_Products_A Biologically Active Anilinopyridines, etc. Intermediate_A->Final_Products_A Further Modification Final_Products_B Biologically Active Pyrido[2,3-d]pyrimidines, etc. Intermediate_B->Final_Products_B Cyclization Reactions

Caption: Key synthetic pathways originating from 2-chloro-3-nitropyridine.

Protocol 1.1: Reduction of the Nitro Group to Synthesize 2-Chloro-3-aminopyridine

The conversion of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine is a pivotal step, as the resulting aminopyridine is a versatile intermediate for constructing various heterocyclic systems, including those with anti-ulcer and anti-AIDS activity.[2][3] One of the most reliable and widely used methods for this transformation is reduction with stannous chloride (SnCl₂).[2][4]

Causality: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups, particularly in the presence of other reducible functionalities like aryl chlorides, which are generally stable under these conditions. The reaction proceeds in an acidic medium, typically concentrated hydrochloric acid, which protonates the nitro group, facilitating its reduction.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol).

  • Reagent Addition: To the flask, add ethanol (100 mL) to form a suspension. Carefully add stannous chloride dihydrate (SnCl₂·2H₂O) (71.2 g, 315.5 mmol) in one portion.

  • Reaction Initiation: Slowly add concentrated hydrochloric acid (50 mL) dropwise via an addition funnel. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by the dropwise addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 8-9. Be cautious as this is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-3-aminopyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield a pale yellow solid.

Protocol 1.2: Synthesis of 2-Anilinopyridine Derivatives via Nucleophilic Aromatic Substitution

The chloro group at the 2-position of 2-chloro-3-nitropyridine is susceptible to nucleophilic attack, particularly by amines, to form 2-aminopyridine derivatives. This reaction is a key step in the synthesis of compounds with potential anticancer activity.[4]

Causality: The electron-withdrawing effect of the adjacent nitro group and the pyridine nitrogen atom makes the carbon atom bearing the chlorine electron-deficient and thus highly susceptible to nucleophilic attack. The reaction typically proceeds via an addition-elimination (SₙAr) mechanism.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 g, 6.3 mmol) and a substituted aniline (e.g., 4-methoxyaniline, 0.86 g, 7.0 mmol) in ethylene glycol (20 mL).

  • Heating: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Drying: Dry the solid in a vacuum oven to obtain the 2-anilino-3-nitropyridine derivative. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Following this, the nitro group of the resulting 2-anilino-3-nitropyridine can be reduced to the corresponding amine using the stannous chloride method described in Protocol 1.1.[4]

Protocol 1.3: Construction of the Pyrido[2,3-d]pyrimidine Scaffold

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer properties.[5][6] A common and effective method for their synthesis involves the cyclization of 2-chloro-3-aminopyridine (obtained from Protocol 1.1) with various reagents. One such approach utilizes guanidine to form the pyrimidine ring.[5]

Causality: This reaction is a condensation-cyclization process. The amino groups of 2-chloro-3-aminopyridine and guanidine react to form a diaminopyridine intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride to form the stable, aromatic pyrido[2,3-d]pyrimidine ring system.

Pyridopyrimidine_Synthesis Start 2-Chloro-3-aminopyridine Intermediate Diaminopyridine Intermediate Start->Intermediate Reagent Guanidine Hydrochloride Reagent->Intermediate Product 2,4-Diamino-pyrido[2,3-d]pyrimidine Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of a pyrido[2,3-d]pyrimidine core.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine 2-chloro-3-aminopyridine (1.0 g, 7.8 mmol), guanidine hydrochloride (1.1 g, 11.7 mmol), and sodium ethoxide (1.1 g, 15.6 mmol) in absolute ethanol (20 mL).

  • Heating: Seal the tube and heat the mixture at 150 °C for 12 hours in an oil bath.

  • Work-up: Cool the reaction mixture to room temperature. A solid will precipitate.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash it with cold ethanol and then with diethyl ether.

  • Drying: Dry the solid under vacuum to yield the desired 2,4-diaminopyrido[2,3-d]pyrimidine derivative.

Part 2: Biological Evaluation Protocols

Once novel compounds have been synthesized using 2-chloro-3-nitropyridine as a scaffold, their biological activity must be assessed. The following are detailed protocols for common assays used to evaluate the anticancer potential of these new chemical entities.

Protocol 2.1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] It is widely used to measure the cytotoxicity of potential medicinal agents.

Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol 2.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC assay can be performed.[9][10][11]

Causality: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Apoptosis_Detection Viable_Cell Viable Cell (Annexin V-, PI-) Early_Apoptotic Early Apoptotic Cell (Annexin V+, PI-) Viable_Cell->Early_Apoptotic Apoptotic Stimulus Late_Apoptotic Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Early_Apoptotic->Late_Apoptotic Progression Necrotic_Cell Necrotic Cell (Annexin V-, PI+)

Caption: Differentiation of cell populations using Annexin V and PI staining.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Protocol 2.3: Kinase Inhibition Assay (General Protocol for PIM-1)

Many pyridopyrimidine derivatives have been shown to be potent kinase inhibitors.[12] The following is a general protocol for a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which can be adapted for specific kinases like PIM-1.

Causality: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP generated and thus the kinase activity.

Experimental Protocol:

  • Reagent Preparation: Prepare the kinase buffer, enzyme (e.g., recombinant PIM-1), substrate (a specific peptide for the kinase), and ATP solution.

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of the test compound at various concentrations (or 5% DMSO for control).

    • Add 2 µL of the PIM-1 kinase solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

2-Chloro-3-nitropyridine is a powerful and cost-effective starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols detailed in this guide provide a practical framework for researchers to harness the synthetic versatility of this scaffold and to evaluate the biological activity of the resulting novel molecules. The continued exploration of new reaction methodologies and the application of these compounds in high-throughput screening campaigns will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases.

References

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
  • 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem. Available at: [Link]

  • 2-Chloro-3-nitropyridine - ResearchGate. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. Available at: [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Cell sensitivity assays: the MTT assay - PubMed. Available at: [Link]

  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? - ResearchGate. Available at: [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media - Scirp.org. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI. Available at: [Link]

  • Molecular docking studies of tyrosine kinase inhibitors - Pharmacy Education. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. Available at: [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. Available at: [Link]

  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. Available at: [Link]

  • New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide | Semantic Scholar. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Available at: [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. Available at: [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific diaryl ether synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for achieving higher yields and purity.

The synthesis of this molecule is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to troubleshooting and optimization. In this reaction, the phenoxide generated from 2-chloro-3-hydroxypyridine acts as the nucleophile, attacking the electron-deficient 2-chloro-3-nitropyridine ring to displace the chloride leaving group. The success of this synthesis hinges on carefully controlling the interplay between the base, solvent, and temperature to favor the desired reaction pathway while minimizing side reactions.

Reaction Mechanism and Key Influencing Factors

The formation of the diaryl ether bond proceeds via an addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is a key determinant of the reaction rate.

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) on the 2-chloro-3-nitropyridine ring is critical. It is a powerful EWG that withdraws electron density from the pyridine ring, making it highly electrophilic and susceptible to nucleophilic attack.[1] The pyridine nitrogen itself also contributes to the ring's electron deficiency, further activating it for SNAr, particularly at the C2 and C4 positions.[2][3]

  • Base Selection: The base's primary role is to deprotonate the hydroxyl group of 2-chloro-3-hydroxypyridine, forming the more potent pyridinolate nucleophile. The choice of base affects nucleophilicity, solubility, and the potential for side reactions.

  • Solvent Effects: Polar aprotic solvents are ideal as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and highly reactive. They are also typically required to achieve the necessary reaction temperatures.

Below is a diagram illustrating the SNAr mechanism for this synthesis.

Sources

Optimization

minimizing off-target effects of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine

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Author: BenchChem Technical Support Team. Date: February 2026

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Deepening the Research

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Reference Data & Comparative Studies

Comparative

comparative analysis of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine synthesis methods

Introduction 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine is a key heterocyclic intermediate in the synthesis of various agrochemicals and pharmaceuticals. The molecule's structure, featuring a diaryl ether linkage, is ce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine is a key heterocyclic intermediate in the synthesis of various agrochemicals and pharmaceuticals. The molecule's structure, featuring a diaryl ether linkage, is central to its utility. The formation of this ether bond is the critical step in its synthesis, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This guide provides an in-depth comparative analysis of prevalent synthesis methods for this compound, offering researchers and process chemists the data and procedural insights needed to select the optimal route for their specific application, whether for lab-scale research or large-scale production.

The primary synthetic challenge lies in efficiently coupling two pyridine rings: 2-chloro-3-hydroxypyridine and 2-chloro-3-nitropyridine. The electron-withdrawing nitro group on one of the pyridine rings is crucial, as it activates the ring towards nucleophilic attack, making the SNAr pathway viable. This guide will explore two primary methodologies for achieving this transformation: a classical base-catalyzed approach and a more advanced method utilizing phase-transfer catalysis to enhance reaction efficiency.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The formation of the target ether linkage proceeds via the reaction of the alkoxide of 2-chloro-3-hydroxypyridine with 2-chloro-3-nitropyridine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves two key steps:

  • Alkoxide Formation: A base is used to deprotonate the hydroxyl group of 2-chloro-3-hydroxypyridine, forming a potent pyridinolate nucleophile.

  • Nucleophilic Attack and Substitution: The resulting alkoxide attacks the carbon atom bearing a chlorine atom in 2-chloro-3-nitropyridine. This ring is highly electron-deficient due to the activating effect of the ortho-nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance. The subsequent loss of the chloride leaving group yields the final diaryl ether product.

G cluster_reactants Reactants cluster_intermediates Reaction Steps 2_chloro_3_hydroxypyridine 2-Chloro-3-hydroxypyridine Alkoxide Pyridinolate Anion (Nucleophile) 2_chloro_3_hydroxypyridine->Alkoxide + Base - H+ 2_chloro_3_nitropyridine 2-Chloro-3-nitropyridine Product 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine 2_chloro_3_nitropyridine->Product Alkoxide->Product + 2-Chloro-3-nitropyridine - Cl- Base Base (e.g., K2CO3, NaOH)

Caption: General SNAr pathway for the synthesis of the target compound.

Comparative Analysis of Synthesis Methods

We will now compare two distinct protocols based on the core SNAr pathway. The choice between these methods depends critically on factors such as required yield, reaction time, cost of reagents, and scalability.

Method 1: Classical Base-Catalyzed Synthesis in a Polar Aprotic Solvent

This method represents the traditional approach to Williamson-type ether synthesis and SNAr reactions. It relies on a strong base to generate the nucleophile and a polar aprotic solvent to facilitate the substitution reaction by effectively solvating the cation of the base without hydrogen bonding to the nucleophile.

Causality Behind Experimental Choices:

  • Base (Potassium Carbonate): K₂CO₃ is a moderately strong, inexpensive, and non-hygroscopic base, making it suitable for industrial applications. It is strong enough to deprotonate the pyridinol without introducing highly caustic conditions that could promote side reactions.

  • Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent with a high dielectric constant. This property allows it to dissolve the ionic intermediates and stabilize the transition state of the SNAr reaction, thereby accelerating the rate.

  • Temperature (80-90°C): Elevated temperature is necessary to provide sufficient activation energy for the reaction to proceed at a practical rate. This range is a compromise between reaction speed and the potential for thermal degradation or side-product formation.

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an advanced technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants (usually the anion) across the phase boundary to where the other reactant is located, enabling the reaction to occur.

Causality Behind Experimental Choices:

  • Base (Sodium Hydroxide): A concentrated aqueous solution of NaOH is a cost-effective and powerful base. In a PTC system, its use is practical as it remains in the aqueous phase.

  • Solvent System (Toluene/Water): This biphasic system allows for easy separation of the product (in the organic phase) from the inorganic base and salts (in the aqueous phase) upon completion of the reaction. Toluene is a relatively inexpensive and effective solvent for the organic reactants.

  • Catalyst (Tetrabutylammonium Bromide - TBAB): TBAB is a classic PTC catalyst. Its lipophilic butyl groups allow the quaternary ammonium cation to be soluble in the organic phase, while its positive charge allows it to pair with and transport the hydroxide or pyridinolate anion from the aqueous phase into the organic phase where the 2-chloro-3-nitropyridine resides.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the two synthesis methods, based on representative experimental data.

MetricMethod 1: Classical Base-CatalyzedMethod 2: Phase-Transfer CatalysisJustification & Remarks
Typical Yield 75-85%88-95%PTC often leads to higher yields by minimizing side reactions and improving interfacial reaction rates.
Purity (crude) ~90%~97%The PTC method often results in a cleaner reaction profile, simplifying purification.
Reaction Time 8-12 hours4-6 hoursThe catalyst actively transports the nucleophile, significantly accelerating the reaction compared to the heterogeneous solid-liquid reaction in Method 1.
Temperature 80-90°C60-70°CPTC allows for milder reaction conditions, which can improve product stability and reduce energy costs.
Reagent Cost Moderate (DMF is a significant cost driver)Low to Moderate (Toluene is cheaper, but the catalyst adds cost)For large-scale synthesis, the higher cost of DMF in Method 1 can be a major factor.
Scalability GoodExcellentThe PTC method is often easier to scale due to better thermal control at lower temperatures and simpler workup procedures.
Safety/Waste High boiling point of DMF can complicate removal and generate high-boiling waste streams.Toluene is volatile and flammable. Aqueous waste stream requires treatment.Both methods require careful handling of chlorinated and nitrated aromatic compounds.

Detailed Experimental Protocols

Protocol for Method 1: Classical Base-Catalyzed Synthesis
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-3-hydroxypyridine (13.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reactant Addition: Begin stirring the suspension and add 2-chloro-3-nitropyridine (15.9 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to 85°C under a nitrogen atmosphere and maintain for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with deionized water (3 x 50 mL) and then with a small amount of cold ethanol. Recrystallize the solid from an appropriate solvent like ethanol or ethyl acetate to obtain the pure product.

Protocol for Method 2: Phase-Transfer Catalysis
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-chloro-3-hydroxypyridine (13.0 g, 0.1 mol), 2-chloro-3-nitropyridine (15.9 g, 0.1 mol), tetrabutylammonium bromide (TBAB) (3.2 g, 0.01 mol), and 100 mL of toluene.

  • Base Addition: While stirring vigorously, add 50 mL of a 50% (w/v) aqueous sodium hydroxide solution.

  • Reaction: Heat the biphasic mixture to 65°C and maintain vigorous stirring for 5 hours. The high shear rate is critical for maximizing the interfacial area. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer from the aqueous layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be recrystallized from ethanol to achieve high purity.

General Experimental Workflow

The following diagram illustrates the overall process flow from reactants to the final purified product, which is common to both methodologies.

G cluster_workflow Experimental Workflow A 1. Charge Reactants (Pyridinols, Base, Solvent, Catalyst) B 2. Reaction Under Heating (Monitor by TLC) A->B C 3. Quenching / Phase Separation (Add Water / Separate Layers) B->C D 4. Crude Product Isolation (Filtration or Evaporation) C->D E 5. Purification (Recrystallization) D->E F 6. Final Product (Dry and Characterize) E->F

Caption: A generalized workflow for the synthesis and purification process.

Conclusion and Recommendations

Both the classical base-catalyzed method and the phase-transfer catalysis approach are effective for the synthesis of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine.

  • For laboratory-scale synthesis and initial discovery, Method 1 offers a straightforward and reliable procedure, though it requires careful handling of a high-boiling solvent.

  • For process development and large-scale manufacturing, Method 2 (Phase-Transfer Catalysis) is demonstrably superior. It provides higher yields and purity under milder conditions, in a shorter time frame, and with a more favorable economic and environmental profile due to the use of a cheaper solvent and easier workup. The initial cost of the catalyst is offset by the significant improvements in efficiency and throughput.

Ultimately, the choice of method will be guided by the specific goals of the research or production campaign, balancing the need for yield, purity, cost-effectiveness, and scalability.

References

  • European Patent Office. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1.
  • Chemical Synthesis. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Retrieved from Chemical Synthesis. [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine - CN102532010B.
  • ResearchGate. (2010). 2-Chloro-3-nitropyridine. [Link]

  • Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine - CN109456257B.
  • Ryabukhin, S. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

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  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Pearson+. (2024). *The Williamson ether synthesis involves the displacement of an al

Safety & Regulatory Compliance

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